

# Technical Support Center: Vornorexant Hydrate In Vitro Solubility

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vornorexant hydrate*

Cat. No.: *B14060255*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with **Vornorexant hydrate** in in vitro settings.

## Frequently Asked Questions (FAQs)

Q1: What is **Vornorexant hydrate** and what are its physicochemical properties?

**Vornorexant hydrate** is the hydrated form of Vornorexant (also known as ORN-0829 or TS-142), a potent dual orexin receptor antagonist (DORA).<sup>[1]</sup> It is under investigation for the treatment of insomnia and sleep apnea.<sup>[2]</sup> Key physicochemical properties are summarized below.

| Property          | Value                                                                                                                        | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate | [3]       |
| CAS Number        | 1793073-92-3 (hydrate)                                                                                                       | [4]       |
| Molecular Formula | C23H24FN7O3                                                                                                                  | [3]       |
| Molecular Weight  | 465.49 g/mol                                                                                                                 | [4]       |
| Appearance        | White to light yellow solid                                                                                                  | [1]       |

Q2: How should I store **Vornorexant hydrate** powder and its stock solutions?

- Powder: Store **Vornorexant hydrate** powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
- In solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for preparing a stock solution of **Vornorexant hydrate**?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **Vornorexant hydrate**. It is soluble in DMSO at concentrations of  $\geq 100$  mg/mL. For optimal results, use anhydrous, newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.

Q4: My **Vornorexant hydrate** precipitated when I diluted my DMSO stock solution in my aqueous assay buffer. Why did this happen and what can I do?

This is a common issue for poorly water-soluble compounds like Vornorexant. The DMSO keeps the compound solubilized at high concentrations, but when diluted into an aqueous buffer, the compound's low aqueous solubility can cause it to precipitate out of solution. The troubleshooting guide below provides a systematic approach to address this issue.

# Troubleshooting Guide: Overcoming Vornorexant Hydrate Precipitation in Aqueous Media

If you are observing precipitation of **Vornorexant hydrate** upon dilution of your DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media), follow this troubleshooting workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **Vornorexant hydrate** precipitation.

## Quantitative Solubility Data

The following table summarizes the available solubility data for Vornorexant. Note that "hydrate" is often not specified in datasheets, but it is the common commercially available form.

| Solvent/Vehicle                                | Concentration (mg/mL) | Molar Concentration (mM) | Notes                                             | Reference |
|------------------------------------------------|-----------------------|--------------------------|---------------------------------------------------|-----------|
| Dimethyl Sulfoxide (DMSO)                      | ≥ 100                 | 223.48                   | Saturation unknown.                               |           |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline  | ≥ 1.25                | 2.79                     | A common vehicle for in vivo studies.             |           |
| 10% DMSO, 90% (20% SBE- $\beta$ -CD in saline) | ≥ 1.25                | 2.79                     | An alternative in vivo formulation.               |           |
| 10% DMSO, 90% Corn Oil                         | ≥ 1.25                | 2.79                     | A lipid-based vehicle for in vivo administration. |           |

## Experimental Protocols

### Protocol 1: Preparation of a 100 mM Vornorexant Hydrate Stock Solution in DMSO

- Weighing: Accurately weigh out the desired amount of **Vornorexant hydrate** powder (MW: 465.49 g/mol). For example, for 1 mL of a 100 mM stock solution, weigh 46.55 mg.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
- Mixing: Vortex the mixture thoroughly for 2-5 minutes until the powder is completely dissolved.

- Sonication (Optional): If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.
- Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Storage: Store the stock solution in aliquots at -20°C or -80°C.

#### Protocol 2: General Procedure for Kinetic Solubility Assessment in Aqueous Buffer

This protocol is based on the widely used shake-flask method to determine the kinetic solubility of **Vornorexant hydrate** in a buffer of choice.

- Preparation of Supersaturated Solution: Add an excess amount of **Vornorexant hydrate** powder to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is necessary.
- Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
- Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
- Sample Collection: Carefully collect the supernatant without disturbing the pellet.
- Quantification: Analyze the concentration of **Vornorexant hydrate** in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
- Calculation: The measured concentration represents the equilibrium solubility of **Vornorexant hydrate** in the tested buffer.

## **Vornorexant Hydrate Mechanism of Action and Experimental Workflow**

Vornorexant acts as a dual antagonist of the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The orexin system is a key regulator of wakefulness. By blocking the binding of orexin-A and

orexin-B neuropeptides to these receptors, Vornorexant suppresses wake-promoting signaling pathways.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: **Vornorexant hydrate**'s mechanism of action on the orexin signaling pathway.

A typical workflow for assessing the in vitro efficacy of **Vornorexant hydrate** is outlined below:



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vitro cell-based assays with **Vornorexant hydrate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Vornorexant hydrate | C23H24FN7O3 | CID 142515361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Technical Support Center: Vornorexant Hydrate In Vitro Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14060255#overcoming-vornorexant-hydrate-solubility-issues-in-vitro]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)